
3-(Cycloheptylmethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed multicomponent reactions has been reported to produce functionalized azetidines in good to excellent yields .
化学反応の分析
Types of Reactions: 3-(Cycloheptylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azetidine ring can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The ring strain makes azetidines susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: N-oxides of azetidines.
Reduction: Amines.
Substitution: Substituted azetidines with various functional groups.
科学的研究の応用
3-(Cycloheptylmethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug discovery and development.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cycloheptylmethyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique reactivity plays a crucial role in its mechanism of action .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and stability.
Uniqueness: 3-(Cycloheptylmethyl)azetidine stands out due to its four-membered ring, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines and piperidines. This unique balance makes it a valuable compound in various chemical and biological applications .
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
3-(cycloheptylmethyl)azetidine |
InChI |
InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)7-11-8-12-9-11/h10-12H,1-9H2 |
InChIキー |
FWUHEXLXMKUIEX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




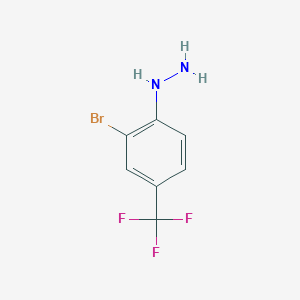
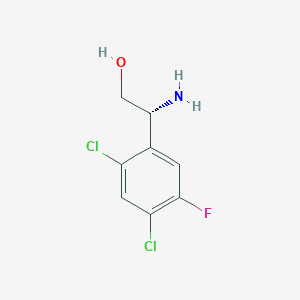


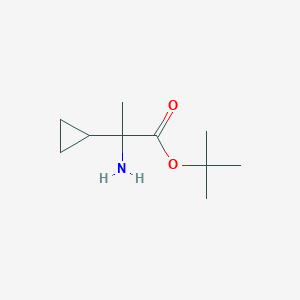
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
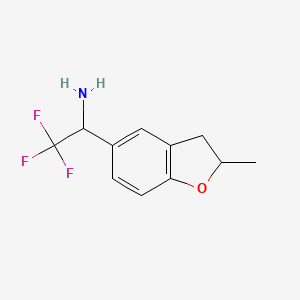
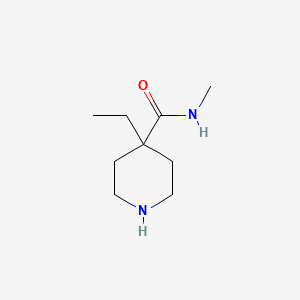
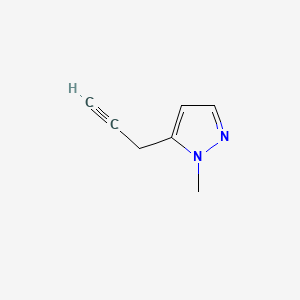
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)
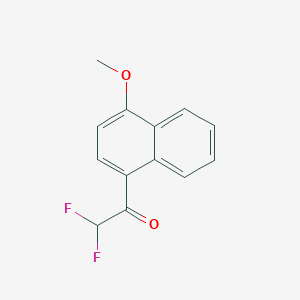
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
